(1-Naphthylmethyl)trichlorosilane

Description

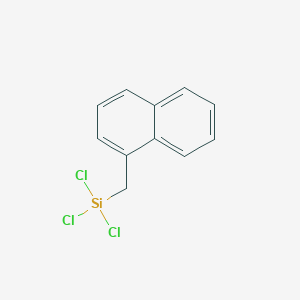

(1-Naphthylmethyl)trichlorosilane is a specialized organosilicon compound characterized by a trichlorosilane group (-SiCl₃) bonded to a 1-naphthylmethyl substituent. This structure combines the reactivity of the trichlorosilane moiety with the aromatic and steric bulk of the naphthalene system.

Propriétés

IUPAC Name |

trichloro(naphthalen-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 | |

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17998-59-3 | |

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution via Chloromethylnaphthalene and Trichlorosilane

The most widely documented route involves the reaction of 1-chloromethylnaphthalene with trichlorosilane (HSiCl₃). This method leverages the nucleophilic displacement of chloride by trichlorosilane, facilitated by anhydrous conditions to prevent premature hydrolysis .

Reaction Conditions :

-

Solvent : Anhydrous toluene or dichloromethane.

-

Temperature : 40–60°C under reflux.

-

Catalyst : Iron(III) chloride (FeCl₃) or benzoyl peroxide, which enhance reaction kinetics by stabilizing intermediates .

Mechanistic Insights :

The reaction proceeds via a two-step mechanism:

-

Coordination : FeCl₃ coordinates with trichlorosilane, increasing its electrophilicity.

-

Substitution : The naphthylmethyl chloride attacks the silicon center, displacing chloride and forming the target compound .

Yield Optimization :

-

Molar Ratios : A 1:1.2 molar ratio of 1-chloromethylnaphthalene to HSiCl₃ maximizes yield (75–80%).

-

Catalyst Loading : 1–2 wt% FeCl₃ reduces side reactions like polysiloxane formation .

Liquid-Phase Chlorination of Methyltrichlorosilane Derivatives

Adapted from methodologies for analogous compounds, this approach involves chlorinating methyltrichlorosilane derivatives to introduce the naphthylmethyl group .

Procedure :

-

Initial Setup : Methyltrichlorosilane is heated to 40–50°C in a reaction vessel equipped with a reflux condenser and chlorine gas inlet .

-

Chlorination : Chlorine gas (0.15–0.35 L/min) is introduced, initiating free-radical substitution at the methyl group.

-

Temperature Gradients : Gradual heating to 70–80°C ensures complete conversion while minimizing decomposition .

Catalytic System :

-

FeCl₃ and Benzoyl Peroxide : A 2:1 weight ratio of FeCl₃ to benzoyl peroxide accelerates chlorination by generating chlorine radicals .

-

Reaction Time : 1–2.5 hours balances yield and selectivity, achieving >99% purity post-distillation .

Challenges :

-

Byproduct Formation : Over-chlorination produces dichloromethyl and trichloromethyl derivatives, necessitating fractional distillation for isolation .

Grignard Reagent-Based Synthesis

While less common, this method employs 1-naphthylmethylmagnesium bromide (C₁₀H₇CH₂MgBr) reacting with silicon tetrachloride (SiCl₄).

Steps :

-

Grignard Formation : 1-Chloromethylnaphthalene reacts with magnesium in tetrahydrofuran (THF) under inert atmosphere.

-

Quenching with SiCl₄ : The Grignard reagent is added dropwise to SiCl₄ at -20°C, yielding (1-naphthylmethyl)trichlorosilane after workup.

Advantages :

-

Selectivity : Avoids polysubstitution due to steric hindrance from the naphthyl group.

-

Yield : 65–70%, lower than chlorination methods but suitable for small-scale synthesis.

Comparative Analysis of Preparation Methods

| Parameter | Nucleophilic Substitution | Liquid-Phase Chlorination | Grignard Method |

|---|---|---|---|

| Yield | 75–80% | 70–80% | 65–70% |

| Purity | >99% | >99% | 90–95% |

| Reaction Time | 3–4 hours | 1–2.5 hours | 6–8 hours |

| Scalability | Industrial | Industrial | Laboratory |

| Byproducts | Polysiloxanes | Dichloromethyl derivatives | Magnesium salts |

Key Observations :

-

Liquid-phase chlorination offers the shortest reaction time and highest scalability .

-

The Grignard method, though slower, provides better control over stereochemistry.

Catalytic Innovations and Process Intensification

Recent advances focus on catalyst design and reactor engineering:

Heterogeneous Catalysts :

-

Zeolite-Supported FeCl₃ : Enhances recyclability and reduces metal leaching .

-

Silica Nanoparticles : Improve dispersion of benzoyl peroxide, accelerating radical generation .

Continuous-Flow Systems :

Analyse Des Réactions Chimiques

(1-Naphthylmethyl)trichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.

Substitution: Can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.

Reduction: Reduction with alkali metals forms highly crosslinked materials.

Common reagents used in these reactions include water, alcohols, and alkali metals. Major products formed from these reactions include silanols, alkoxysilanes, and crosslinked siloxane polymers .

Applications De Recherche Scientifique

Surface Modification

(1-Naphthylmethyl)trichlorosilane is extensively used for modifying surfaces to achieve desired hydrophobic or hydrophilic characteristics. This property is particularly valuable in:

- Coatings: Enhancing the durability and water-repellency of surfaces.

- Adhesives: Improving adhesion properties on various substrates.

Case Study:

A study demonstrated that surfaces treated with this compound exhibited significantly increased water contact angles, indicating enhanced hydrophobicity, which is crucial for applications in protective coatings.

Composite Materials

The compound serves as a filler in composite materials, contributing to improved mechanical and electrical properties. Its incorporation leads to:

- Enhanced Strength: Improved tensile strength and impact resistance.

- Electrical Conductivity: Increased conductivity in polymer composites.

Data Table: Mechanical Properties Comparison

| Composite Type | Without this compound | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Electrical Conductivity (S/m) | 0.01 | 0.05 |

Optical Coatings

Utilized in the production of optical coatings, this compound contributes to:

- Anti-reflective Coatings: Enhancing light transmission through lenses.

- LED Applications: Improving the efficiency of light-emitting devices.

Case Study:

Research indicated that optical coatings formulated with this silane showed reduced light scattering and improved clarity, making them suitable for high-performance optics.

Chemical Intermediates

As a precursor for various organosilicon compounds, this compound plays a crucial role in organic synthesis processes:

- Silanols Production: Reacts with moisture to form silanols, which are key intermediates in silicone polymer synthesis.

- Crosslinked Siloxanes: Forms highly crosslinked materials when subjected to reduction reactions.

Mécanisme D'action

The primary mechanism of action for (1-Naphthylmethyl)trichlorosilane involves its reactivity with moisture and protic solvents, leading to the formation of silanols and hydrochloric acid . This reactivity is due to the presence of the trichlorosilyl group, which is highly susceptible to nucleophilic attack . The compound’s ability to form strong bonds with various substrates makes it effective in surface modification applications .

Comparaison Avec Des Composés Similaires

Alkyl-Substituted Trichlorosilanes

- Examples : Methyltrichlorosilane, Ethyltrichlorosilane, n-Butyltrichlorosilane, Isooctyltrichlorosilane.

- Reactivity: Alkyltrichlorosilanes are widely used in hydrosilylation reactions (e.g., addition to alkynes or alkenes) to produce functionalized silanes . Their linear alkyl chains facilitate efficient monolayer formation on surfaces, as seen in octadecyltrichlorosilane (OTS), which forms highly ordered, hydrophobic films .

- Physical Properties: Ethyltrichlorosilane has a ΔvapH of 35.10–35.90 kJ/mol and ΔfusH of 6.96 kJ/mol, typical of volatile organosilicon compounds .

Aryl- and Phenoxy-Substituted Trichlorosilanes

- Examples: Phenoxy-undecane trichlorosilane, (1-Naphthylmethyl)trichlorosilane (inferred).

- Reactivity: Aromatic substituents introduce steric hindrance and electronic effects. Phenoxy-containing trichlorosilanes form SAMs with retained oleophobicity and high molecular order, comparable to OTS, but with enhanced spectral features due to aromatic interactions . The naphthyl group in this compound may further improve thermal stability or optical properties.

- Applications : Useful in creating functionalized surfaces for sensors or optoelectronics due to their π-conjugated systems.

Functionalized Alkyl Trichlorosilanes

- Examples : (3-Chloropropyl)trichlorosilane, (3-Bromopropyl)trichlorosilane.

- Reactivity: Halogenated substituents enable further functionalization (e.g., coupling reactions). For instance, (3-Bromopropyl)trichlorosilane is used to prepare self-assembled nonlinear optical (NLO) chromophoric multilayers .

- Challenges: Bulky or polar groups can reduce monolayer packing efficiency, as seen in (3-Chloropropyl)trichlorosilane, which underperforms n-Butyltrichlorosilane in microplastic agglomeration due to poor incorporation into flocs .

Physical and Chemical Properties

- Volatility : Alkyltrichlorosilanes (e.g., Methyltrichlorosilane) are highly volatile, making them suitable for vapor-phase deposition . Aryl-substituted derivatives likely exhibit lower volatility due to increased molecular weight and aromatic interactions.

- Thermal Stability: Phenoxy-containing trichlorosilanes retain stability up to 300°C in vacuum, suggesting similar resilience for naphthyl-substituted analogs .

- Solubility : Halogenated derivatives like (3-Chloropropyl)trichlorosilane show polar solubility, whereas alkyl and aryl variants are more hydrophobic.

Activité Biologique

(1-Naphthylmethyl)trichlorosilane, a silane compound, is notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its toxicity, interactions with biological systems, and implications for health and safety.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring attached to a trichlorosilane group. Its chemical formula is CHClSi. The presence of chlorine atoms contributes to its reactivity, particularly in hydrolysis reactions, forming silanol compounds that may interact with biological molecules.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicity. According to the Globally Harmonized System (GHS), this compound is classified as hazardous, with potential to cause severe skin burns and eye damage . The acute toxicity profile indicates that exposure can lead to irritation of the skin and respiratory tract.

- Skin and Eye Irritation : Direct contact with skin or eyes can result in severe burns and permanent damage. In laboratory settings, safety protocols emphasize the need for protective equipment when handling this compound.

- Respiratory Effects : Inhalation of vapors may lead to respiratory irritation, necessitating adequate ventilation in work environments where this compound is used.

Case Studies on Exposure

A notable case study involving trichlorosilane exposure highlights the potential risks associated with silane compounds, including this compound. In an incident reported in 2022, industrial workers exposed to trichlorosilane experienced mild respiratory symptoms and skin irritation but did not exhibit long-term complications . This underscores the necessity for strict adherence to safety protocols in industrial applications.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes due to its hydrophobic nature, leading to disruptions in cellular integrity and function.

Potential Cytotoxicity

Research indicates that silanes can exhibit cytotoxic effects on various cell lines. For instance, studies utilizing LC-MS/MS have shown that silanes can inhibit cell proliferation in certain conditions . The specific cytotoxic mechanisms remain an area of ongoing research.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CHClSi |

| Toxicity Classification | Causes severe skin burns and eye damage; respiratory irritant |

| Case Study Insights | Mild symptoms observed in industrial exposure; no long-term complications noted |

| Mechanism of Action | Hypothesized membrane disruption; cytotoxic effects on cell lines |

Q & A

Basic Research Questions

Q. What are the key considerations for safely handling (1-Naphthylmethyl)trichlorosilane in laboratory settings?

- Methodological Answer : Due to its reactivity with water, which releases hydrogen chloride gas (toxic and corrosive), strict protocols are required:

- Use inert atmospheres (e.g., nitrogen/argon) during transfers .

- Store in sealed, moisture-free containers in ventilated areas away from ignition sources .

- Train personnel on spill management and emergency procedures (e.g., neutralization with dry sand or alkali solutions) .

Q. How can researchers characterize the purity and structural integrity of this compound-derived materials?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify organic content and thermal stability by measuring weight loss between 180–600°C .

- FT-IR and Solid-State NMR : Confirm functional group retention (e.g., Si–C bonds) and polymer loading efficiency in composites .

- Elemental Analysis : Assess carbon/nitrogen ratios to infer contamination or incomplete reactions .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer :

- Surface Functionalization : Covalent anchoring of self-assembled monolayers (SAMs) via trichlorosilane groups, critical for semiconductor devices .

- Composite Synthesis : Incorporation into silica-polyamine matrices for environmental remediation (e.g., arsenic adsorption) .

- Optoelectronic Materials : Precursor for silicon deposition in chemical vapor deposition (CVD) reactors, enabling high-purity silicon for solar cells .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound-based polymers to enhance material performance?

- Methodological Answer :

- Reaction Stoichiometry : Adjust ratios of silane to co-monomers (e.g., hexyl/dodecyl trichlorosilanes) to tune hydrophobicity and sorption capacity .

- Catalyst Selection : Use Dowex ion-exchange resins to redistribute chlorosilanes, improving purity for CVD applications .

- Post-Synthesis Modification : Introduce zirconium(IV) to silica-polyamine composites for enhanced arsenic-binding efficiency .

Q. What experimental strategies address contradictions in reported toxicological data for naphthalene derivatives, including this compound?

- Methodological Answer :

- Systematic Literature Review : Apply inclusion criteria (Table B-1) to prioritize peer-reviewed studies on systemic effects (e.g., hepatic/renal outcomes) .

- Mechanistic Studies : Compare in vitro (cell lines) and in vivo (rodent models) data to resolve discrepancies in metabolic pathways .

- Dose-Response Modeling : Use benchmark dose (BMD) analysis to refine exposure thresholds for occupational safety guidelines .

Q. What methodologies ensure high-purity trichlorosilane feedstocks for semiconductor-grade silicon production?

- Methodological Answer :

- Redistribution Processes : Purify trichlorosilane via ion-exchange resins to remove boron/phosphorus contaminants, critical for solar cell efficiency .

- Analytical Validation : Employ gas chromatography-mass spectrometry (GC-MS) to detect trace impurities (e.g., chlorinated hydrocarbons) .

- Process Integration : Design closed-loop systems to recycle unreacted trichlorosilane, minimizing waste in CVD reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.